molecular formula C18H10N4 B014974 2,3-Dicyano-5,6-diphenylpyrazine CAS No. 52197-23-6

2,3-Dicyano-5,6-diphenylpyrazine

Cat. No.: B014974
CAS No.: 52197-23-6
M. Wt: 282.3 g/mol
InChI Key: KHQNNRFYGOENPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dicyano-5,6-diphenylpyrazine is an organic compound with the molecular formula C18H10N4. It is known for its unique structure, which includes two cyano groups and two phenyl groups attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dicyano-5,6-diphenylpyrazine can be synthesized through a reaction involving a dione and a diamine. The reaction typically occurs under mild conditions, with the mixture being heated in acetic acid. This method yields the compound in high purity and efficiency .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for scaling up the process. The mild reaction conditions and high yield make it a promising candidate for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dicyano-5,6-diphenylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the cyano groups, leading to the formation of amines or other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,3-Dicyano-5,6-diphenylpyrazine involves its ability to undergo aggregation-induced emission. This phenomenon occurs due to the restriction of intramolecular rotation, which enhances the compound’s fluorescence in the aggregated state. The low-frequency modes originating from the phenyl ring twisting motions are strongly coupled with the electronic excited state, dissipating the electronic excitation energy through mode-mixing (Duschinsky rotation effect) .

Comparison with Similar Compounds

Uniqueness: 2,3-Dicyano-5,6-diphenylpyrazine is unique due to its “free” phenyl rings, which allow for aggregation-induced emission. This property distinguishes it from similar compounds and makes it valuable for applications requiring high fluorescence efficiency .

Properties

IUPAC Name

5,6-diphenylpyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4/c19-11-15-16(12-20)22-18(14-9-5-2-6-10-14)17(21-15)13-7-3-1-4-8-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQNNRFYGOENPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306059
Record name 2,3-Dicyano-5,6-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52197-23-6
Record name 5,6-Diphenyl-2,3-pyrazinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52197-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 173949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052197236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC173949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dicyano-5,6-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dicyano-5,6-diphenylpyrazine
Reactant of Route 2
2,3-Dicyano-5,6-diphenylpyrazine
Reactant of Route 3
Reactant of Route 3
2,3-Dicyano-5,6-diphenylpyrazine
Reactant of Route 4
2,3-Dicyano-5,6-diphenylpyrazine
Reactant of Route 5
Reactant of Route 5
2,3-Dicyano-5,6-diphenylpyrazine
Reactant of Route 6
Reactant of Route 6
2,3-Dicyano-5,6-diphenylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.